2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
The compound 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trioxothiazolidinyl moiety, a methoxy group, and a pyridinylethyl substituent. The pyridinyl group may enhance solubility and binding interactions, while the trioxothiazolidinyl ring could modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
2-methoxy-N-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-20(11-7-14-5-9-19-10-6-14)29(25,26)17-13-15(3-4-16(17)27-2)21-18(22)8-12-28(21,23)24/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCGATUOKZNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene sulfonamide derivative and introduce the thiazolidinone ring through a cyclization reaction. The pyridine ring can be attached via a nucleophilic substitution reaction, and the methoxy and methyl groups can be introduced through methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its effectiveness against various bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further exploration in antibiotic development .
Anticancer Potential
Sulfonamide derivatives have been investigated for their anticancer properties. The thiazolidine ring can contribute to cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that modifications to the sulfonamide structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition can be leveraged in the treatment of conditions such as glaucoma and edema .
Material Science Applications
Polymer Chemistry
In material science, this compound could serve as a building block for synthesizing novel polymers with tailored properties. The functional groups present in the molecule allow for potential cross-linking reactions that could enhance the mechanical and thermal stability of polymeric materials .
Nanotechnology
There is potential for this compound to be used in nanotechnology applications, particularly in drug delivery systems. The ability to modify its surface properties could facilitate the development of nanoparticles that target specific tissues or cells, improving therapeutic efficacy while reducing side effects .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those found in 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide significantly enhanced antibacterial activity compared to standard sulfonamides . -
Cytotoxicity Assay on Cancer Cell Lines
In vitro assays conducted on several cancer cell lines showed that compounds structurally related to this molecule exhibited selective cytotoxicity. The results suggested that the thiazolidine component plays a critical role in inducing apoptosis in cancer cells while sparing normal cells . -
Polymer Synthesis Experiment
Researchers synthesized a series of polymers incorporating sulfonamide-based monomers similar to this compound. The resulting materials demonstrated improved thermal stability and mechanical strength compared to conventional polymers, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridine and thiazolidinone moieties can interact with proteins and nucleic acids. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Structural Analogs
Comparative Analysis of Functional Groups
Trioxothiazolidinyl Moiety
- CAS 951947-54-9 : The 4,4-dimethyl substitution on the trioxothiazolidinyl ring introduces steric hindrance, which may reduce binding flexibility but improve metabolic stability .
Sulfonamide Substituents
- Target Compound : The pyridinylethyl group provides a hydrogen-bond acceptor (pyridinyl nitrogen) and enhances aqueous solubility.
Methoxy Group Positioning
Both the target compound and CAS 951947-54-9 feature a 2-methoxy group on the benzene ring, which likely directs electronic effects toward the sulfonamide and trioxothiazolidinyl groups. This positioning may stabilize resonance structures critical for activity.
Hypothesized Pharmacological Implications
Target Compound: Advantages: Pyridinylethyl group may improve target engagement via π-π stacking or hydrogen bonding. Unsubstituted trioxothiazolidinyl allows conformational flexibility. Limitations: Potential metabolic instability due to lack of steric protection on the trioxothiazolidinyl ring.
CAS 951947-54-9 :
- Advantages : 4,4-Dimethyl group on the trioxothiazolidinyl ring could reduce oxidative metabolism.
- Limitations : Bulky 4-methoxyphenylmethyl substituent might hinder binding to compact active sites.
Limitations: Absence of trioxothiazolidinyl moiety limits direct comparison to the target compound.
Biological Activity
2-Methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features. This compound incorporates a sulfonamide group, a pyridine ring, and a thiazolidinone moiety, which contribute to its biological activity.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-methoxy-N-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
| Molecular Formula | C18H21N3O6S2 |
| Molecular Weight | 421.51 g/mol |
| InChI Key | InChI=1S/C18H21N3O6S2/c1-20(11-7-14-5-9-19-10-6-14)29(25,26)17-13... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can inhibit specific enzymes by mimicking natural substrates. The pyridine and thiazolidinone moieties may also play critical roles in binding to proteins and nucleic acids, potentially disrupting cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group competes with p-amino benzoic acid (PABA), inhibiting bacterial dihydropteroate synthase.
- Protein Interaction : The thiazolidinone ring can form hydrogen bonds with target proteins, influencing their activity.
- Nucleic Acid Binding : The pyridine moiety may intercalate into DNA structures, affecting replication and transcription processes.
Biological Activity Studies
Several studies have investigated the biological activity of compounds similar to this compound.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
Sulfonamides have been reported to possess anti-inflammatory properties. In vitro assays indicated that related compounds reduced the production of pro-inflammatory cytokines in macrophage cultures.
Anticancer Potential
Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. A case study involving a structurally similar thiazolidinone derivative showed promising results in inhibiting tumor growth in xenograft models.
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds structurally related to our target compound displayed minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant E. coli strains.
Case Study 2: Anti-inflammatory Mechanism
In a publication from Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of thiazolidinone derivatives. They found that these compounds significantly inhibited NF-kB activation in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What are the key considerations for synthesizing this compound in high yield?
Methodological Answer:
High-yield synthesis requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example, in analogous sulfonamide-thiazolidinone syntheses, ethanol with acetic acid catalysis efficiently promotes Schiff base formation, followed by oxidative cyclization using sodium hypochlorite . Flow chemistry methodologies (e.g., Design of Experiments, DoE) can systematically optimize parameters like reagent stoichiometry and residence time, reducing side reactions and improving reproducibility . Intermediate purification via vacuum filtration and methanol washing enhances purity before subsequent steps .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonamide and thiazolidinone moieties?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemistry and confirm substituent integration. For example, sulfonamide protons resonate at δ ~10.7 ppm (singlet), while pyridine protons appear as distinct doublets (δ ~8.1 ppm) .
- FTIR Spectroscopy : Thiazolidinone carbonyl stretches (C=O) appear at ~1700 cm⁻¹, and sulfonyl groups (S=O) absorb at ~1350–1150 cm⁻¹ .
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating computational models. Crystallographic data for related compounds show sulfur–oxygen distances of ~1.43 Å in the thiazolidinone ring .
Advanced: How can researchers optimize reaction conditions to mitigate side reactions during thiazolidinone ring formation?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface modeling to identify critical variables (e.g., oxidant concentration, temperature). For instance, sodium hypochlorite in ethanol at 25°C minimizes over-oxidation .
- In Situ Monitoring : Track reaction progress via TLC or inline NMR to halt reactions at optimal conversion. Evidence from flow chemistry studies highlights reduced byproduct formation with real-time monitoring .
- Protecting Groups : Protect pyridine nitrogen with acetyl groups to prevent unwanted nucleophilic side reactions during cyclization .
Advanced: What strategies resolve contradictions between computational predictions and experimental data on conformational stability?
Methodological Answer:
- X-ray vs. DFT Comparisons : Align experimental crystal structures (e.g., dihedral angles, torsional strain) with density functional theory (DFT) calculations. Discrepancies in sulfonamide orientation can be resolved by refining solvent effects in simulations .
- Dynamic NMR : Variable-temperature NMR detects rotameric equilibria. For example, coalescence temperatures near 300 K indicate low-energy barriers (<60 kJ/mol) for aryl-sulfonamide rotation .
Basic: What purification methods are recommended for isolating the target compound?
Methodological Answer:
- Vacuum Filtration : Precipitate intermediates using ice-cold methanol, achieving >90% purity .
- Column Chromatography : Use silica gel with gradient elution (e.g., dichloromethane:methanol 95:5) to separate sulfonamide derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
Advanced: How to determine the compound’s binding affinity to biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure association/dissociation rates. For pyridine-containing analogs, KD values in the nM range correlate with substituent electronegativity .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding. Thiazolidinone derivatives exhibit ΔH ~ -20 kJ/mol for enzyme inhibition .
Basic: What parameters ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Stoichiometric Precision : Use anhydrous solvents and calibrated syringes for moisture-sensitive steps (e.g., Grignard reactions) .
- Reaction Monitoring : Validate intermediate purity via HPLC (C18 columns, 0.1% TFA in acetonitrile/water) .
- Batch Records : Document temperature, stirring rates, and reagent sources. Flow chemistry systems enable automated parameter logging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
